2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
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Overview
Description
2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. This compound features a trifluoromethyl group, which is known for its significant impact on the pharmacokinetic and pharmacodynamic properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of compounds, making them valuable in pharmaceutical research .
Preparation Methods
One common synthetic route involves the reaction of benzylamine with a trifluoromethyl-substituted benzaldehyde to form an intermediate Schiff base, which is then cyclized to produce the isoindolone structure . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound’s pharmacokinetic properties make it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one include other isoindolone derivatives and trifluoromethyl-substituted compounds. These compounds share structural similarities but may differ in their biological activities and pharmacokinetic properties. The presence of the trifluoromethyl group in this compound makes it unique in terms of its enhanced metabolic stability and bioavailability .
Properties
Molecular Formula |
C22H21F3N2O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-benzyl-3-[3-(trifluoromethyl)anilino]-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C22H21F3N2O/c23-22(24,25)16-9-6-10-17(13-16)26-20-18-11-4-5-12-19(18)21(28)27(20)14-15-7-2-1-3-8-15/h1-3,6-10,13,20,26H,4-5,11-12,14H2 |
InChI Key |
UDAXRVYVMSSJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(N(C2=O)CC3=CC=CC=C3)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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